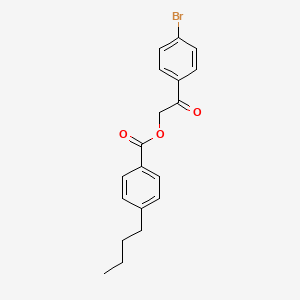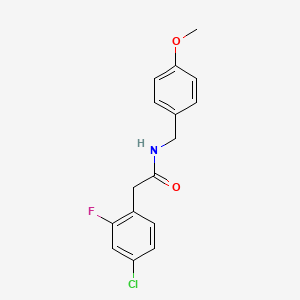![molecular formula C11H8F3N3O2 B5370951 N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5370951.png)
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide (also known as TFMN) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including drug discovery, neuroscience, and cancer research.
科学的研究の応用
TFMN has shown potential in various scientific research applications. In drug discovery, TFMN has been used as a lead compound for the development of new drugs targeting cancer and neurological disorders. TFMN has also been studied for its potential use as a fluorescent probe for imaging cellular processes. In neuroscience research, TFMN has been used to study the role of ion channels in neuronal signaling. Additionally, TFMN has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
作用機序
The mechanism of action of TFMN is not fully understood, but it is believed to act as an inhibitor of certain ion channels and enzymes. TFMN has been shown to selectively block the activity of TRPV1, a calcium channel that plays a role in pain perception. TFMN has also been shown to inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids. By inhibiting these targets, TFMN may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
TFMN has been shown to have a range of biochemical and physiological effects. In animal studies, TFMN has been shown to reduce pain and inflammation. TFMN has also been shown to have anti-tumor effects in cancer cell lines. Additionally, TFMN has been shown to modulate the activity of ion channels and enzymes involved in neuronal signaling.
実験室実験の利点と制限
One advantage of using TFMN in lab experiments is its high purity level and low cost. TFMN is also relatively stable, making it easy to handle and store. However, one limitation of using TFMN is its limited solubility in aqueous solutions, which may affect its bioavailability and activity in vivo. Additionally, the mechanism of action of TFMN is not fully understood, which may limit its potential use in certain applications.
将来の方向性
There are several future directions for the study of TFMN. One potential direction is the development of TFMN-based fluorescent probes for imaging cellular processes. Another direction is the study of TFMN in animal models of inflammatory diseases to determine its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of TFMN and its potential targets in various applications.
In conclusion, TFMN is a promising compound for scientific research with potential applications in drug discovery, neuroscience, and cancer research. Its synthesis is relatively simple and cost-effective, and it has shown a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of TFMN that could lead to new discoveries and potential therapeutic agents.
合成法
The synthesis of TFMN involves the reaction of 3-(trifluoromethyl)benzonitrile with N-methyl-1,2,4-oxadiazole-5-carboxamide in the presence of a base catalyst. This reaction yields TFMN as a white crystalline solid with a high purity level. The synthesis of TFMN is relatively simple and can be carried out on a large scale, making it a cost-effective compound for scientific research.
特性
IUPAC Name |
N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-15-9(18)10-16-8(17-19-10)6-3-2-4-7(5-6)11(12,13)14/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEJEYLZMYVZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-methyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5370872.png)

![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![2-methyl-N-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)benzyl]propanamide](/img/structure/B5370903.png)

![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5370911.png)
![1-tert-butyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5370919.png)
![ethyl [(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5370934.png)
![N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5370958.png)
![(2S)-2-amino-N-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)butanamide](/img/structure/B5370963.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(4-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5370969.png)
![2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370974.png)
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-pyrrolidinol](/img/structure/B5370981.png)
![N-isobutyl-7-(3-pyridin-4-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5370986.png)